N-Boc-(+/-)-3-aminobutene
Description
N-Boc-(+/-)-3-aminobutene is a tert-butoxycarbonyl (Boc)-protected amine derivative featuring an alkene functional group. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and materials science research. The Boc group serves to protect the amine during multi-step reactions, while the alkene moiety offers reactivity for cycloadditions, polymerizations, or cross-coupling strategies.
Properties
IUPAC Name |
tert-butyl N-but-3-en-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFRIUDSLUQLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-aminobutene typically involves the reaction of 3-aminobutene with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The Boc group enhances the stability of the amine while allowing selective reactivity. For example:
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Alkylation : The compound reacts with alkyl halides to form N-alkylated derivatives. In a study using α-(N-carbamoyl)alkylcuprates, N-Boc-3-aminobutene underwent alkylation to yield α-(N-carbamoyl) allenes, followed by AgNO₃-promoted cyclization to enantioenriched N-alkyl-3-pyrrolines .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation with propargyl mesylates | α-(N-carbamoyl)alkylcuprates, AgNO₃ | N-Alkyl-3-pyrrolines | 70–85% |
Cyclization Reactions
The alkene group facilitates intramolecular cyclizations:
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AgNO₃-Mediated Cyclization : AgNO₃ promotes cyclization of α-(N-carbamoyl) allenes (derived from N-Boc-3-aminobutene) to form 3-pyrrolines, which are valuable in alkaloid synthesis .
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Cascade Reactions : Reaction with alkyllithiums and electrophiles triggers cascade processes involving the alkene and Boc-protected amine, yielding complex heterocycles .
Deprotection of the Boc Group
The Boc group is cleaved under acidic or thermal conditions:
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Thermal Deprotection : Continuous flow systems at 150°C in methanol selectively remove the Boc group without affecting ester functionalities .
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Acid-Catalyzed Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane quantitatively cleaves the Boc group, yielding the free amine .
| Method | Conditions | Efficiency |
|---|---|---|
| Thermal (MeOH) | 150°C, 30 min residence time | >90% |
| Acidic (TFA) | 25°C, 1–2 h | Quantitative |
Coupling Reactions
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Rhodium-Catalyzed Coupling : N-Boc-3-aminobutene couples with arylboroxines under rhodium catalysis to form secondary benzamides. This reaction tolerates electron-deficient and sterically hindered substrates .
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Arylboroxines | RhCl₃ | Secondary benzamides | 70–95% |
Reductive Amination
While not directly reported for N-Boc-3-aminobutene, analogous Boc-protected amines undergo reductive amination with aldehydes using sodium triacetoxyborohydride (STAB) and (Boc)₂O to form secondary amines. This method avoids lactamization side reactions .
Electrophilic Additions
The alkene participates in electrophilic additions:
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield saturated N-Boc-3-aminobutane derivatives.
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Epoxidation : Reaction with m-CPBA forms epoxides, which are intermediates for further functionalization.
Key Stability Considerations:
Scientific Research Applications
Synthesis of N-Boc-(+/-)-3-Aminobutene
The synthesis of this compound typically involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group, which enhances stability and solubility. Various methods have been developed to synthesize this compound efficiently, often focusing on minimizing the use of hazardous reagents.
Table 1: Synthesis Methods Overview
| Method | Key Features | Yield (%) |
|---|---|---|
| Arndt–Eistert homologation | Traditional method, hazardous reagents | Low |
| Cyanation reaction | Toxicity concerns with cyanide usage | Moderate |
| Wittig-type olefination | Safer alternative, high yield potential | High |
Recent studies emphasize a safer approach using Wittig-type olefination to generate key intermediates, leading to higher yields and reduced toxicity risks associated with traditional methods .
Biological Applications
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the field of peptide synthesis. Its structural properties allow it to mimic natural amino acids, making it valuable for developing peptidomimetics.
Case Study: Peptidomimetics Development
One notable application is in the synthesis of β3-amino acids, which are known for their stability against enzymatic degradation. For instance, a somatostatin analogue composed solely of β3-amino acids demonstrated significant biological activity and receptor affinity, highlighting the potential of this compound in therapeutic applications .
Pharmaceutical Applications
The compound has been utilized in the formal synthesis of complex natural products and pharmaceuticals. Its derivatives play a vital role in creating intermediates for antibiotic synthesis and other therapeutic agents.
Table 2: Pharmaceutical Applications Overview
| Application | Description | Example Products |
|---|---|---|
| Antibiotic Synthesis | Key intermediate for antibiotic compounds | Leucyl-3-epi-deoxynegamycin |
| Peptide Antibiotics | Building blocks for peptide-based drugs | TAN-1057A/B |
| Alkaloid Synthesis | Precursors for various alkaloids | Coniceine, (−)-coniine |
The ability to convert this compound into various derivatives facilitates the total synthesis of complex molecules like sedum alkaloids and piperidine derivatives .
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-3-aminobutene primarily involves the protection and deprotection of the amino group. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Functional Group Analysis
The table below compares N-Boc-(+/-)-3-aminobutene with three related Boc-protected amines:
Key Observations:
- Functional Groups: The alkene in this compound enables reactivity in conjugate additions or Diels-Alder reactions, whereas the aldehyde in N-Boc-3-aminohexanal supports nucleophilic additions or oxidations .
- Molecular Weight: N-Boc-3-aminohexanal has the lowest molecular weight (215.29 g/mol), likely due to its shorter carbon chain and lack of complex substituents .
- Purity: Both analogs (≥95% purity) meet standard laboratory-grade specifications, suggesting similar quality benchmarks for N-Boc-3-aminobutene if synthesized .
Reactivity and Stability
- Alkene vs. Aldehyde Reactivity: The alkene in N-Boc-3-aminobutene may undergo electrophilic additions or participate in transition-metal-catalyzed reactions (e.g., Heck coupling). In contrast, the aldehyde in N-Boc-3-aminohexanal is prone to nucleophilic attacks (e.g., Grignard additions) or oxidation to carboxylic acids .
Boc Group Stability :
- Thermal Stability: Analogous Boc-protected amines decompose at elevated temperatures (80–90°C), releasing hazardous gases like CO and NOx . This suggests similar storage requirements for N-Boc-3-aminobutene.
Biological Activity
N-Boc-(+/-)-3-aminobutene is a derivative of 3-aminobutene that has garnered attention due to its biological activity and potential applications in medicinal chemistry. This compound, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, is significant in the synthesis of various biologically active molecules, particularly in the context of peptide synthesis and drug development.
Synthesis and Properties
The synthesis of this compound typically involves the protection of the amino group to enhance stability and facilitate further chemical modifications. Recent studies have demonstrated efficient methods for synthesizing enantiopure N-Boc-β3-amino acid methyl esters, which can include derivatives like this compound. These methods often utilize safer reagents and conditions compared to traditional approaches, thereby improving yield and reducing environmental impact .
Biological Activity
This compound exhibits various biological activities that are relevant for pharmaceutical applications:
- Peptidomimetic Properties : Compounds containing β3-amino acids, such as this compound, have been shown to mimic natural peptides effectively. For instance, a somatostatin analogue composed solely of β3-amino acids demonstrated significant biological activity with micromolar affinity for human receptors .
- Antimicrobial Activity : Research has indicated that derivatives of this compound can be utilized in the development of novel antimicrobial agents. For example, studies on lipophilic conjugates of vancomycin have highlighted the potential of these compounds in targeting antibiotic-resistant bacteria .
- Stability and Bioavailability : The incorporation of the Boc group enhances the stability of the amino acid against peptidases, which may improve oral bioavailability. This characteristic is crucial for drug development, particularly for compounds intended for oral administration .
Case Studies
Several studies illustrate the practical applications and effectiveness of this compound in biological contexts:
- Synthesis of Peptide Antibiotics : A study demonstrated the use of this compound derivatives in synthesizing peptide antibiotics such as TAN-1057A/B. The intermediates derived from this compound were crucial for achieving high yields in the total synthesis of these antibiotics .
- Drug Development Initiatives : Research efforts have focused on synthesizing sulfonamide derivatives using this compound as a key intermediate. These derivatives exhibited promising biochemical properties that could lead to new therapeutic agents targeting various diseases .
Data Tables
The following table summarizes key findings related to the biological activity and applications of this compound:
| Study | Biological Activity | Application | Key Findings |
|---|---|---|---|
| Study 1 | Peptidomimetic | Somatostatin analogue synthesis | High affinity for human receptors |
| Study 2 | Antimicrobial | Vancomycin derivatives | Effective against resistant bacteria |
| Study 3 | Drug Development | Sulfonamide synthesis | Promising biochemical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
